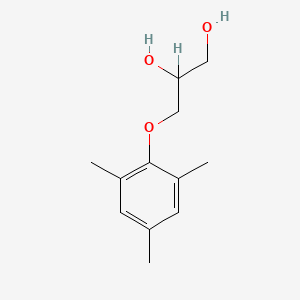

3-(2,4,6-Trimethylphenoxy)propane-1,2-diol

Description

3-(2,4,6-Trimethylphenoxy)propane-1,2-diol is a glycerol-derived compound featuring a 2,4,6-trimethylphenoxy substituent at the C3 position. Phenoxypropanediol derivatives are often explored for applications in pharmaceuticals, polymer synthesis, and enantioselective separations .

Properties

IUPAC Name |

3-(2,4,6-trimethylphenoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-8-4-9(2)12(10(3)5-8)15-7-11(14)6-13/h4-5,11,13-14H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQYZWDGKQHWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OCC(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304401 | |

| Record name | 3-(2,4,6-Trimethylphenoxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69557-50-2 | |

| Record name | NSC165625 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2,4,6-Trimethylphenoxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-MESITYLOXY-1,2-PROPANEDIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,6-Trimethylphenoxy)propane-1,2-diol typically involves the reaction of 2,4,6-trimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which subsequently undergoes ring-opening to yield the desired diol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(2,4,6-Trimethylphenoxy)propane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the diol into alcohols.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-(2,4,6-Trimethylphenoxy)propane-1,2-diol has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential use in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 3-(2,4,6-Trimethylphenoxy)propane-1,2-diol involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The diol moiety can participate in hydrogen bonding, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 3-(2,4,6-Trimethylphenoxy)propane-1,2-diol can be categorized based on their aromatic substituents, which critically influence their properties and applications.

Naphthyl-Substituted Derivatives

- 3-(Naphthalen-1-yloxy)propane-1,2-diol and 3-(Naphthalen-2-yloxy)propane-1,2-diol (2-NPD) :

These compounds exhibit exceptional enantioselectivity (ee values >99%) in chiral separations due to steric and electronic interactions with hierarchically porous coordination cages. Their rigid naphthyl groups enhance resolution efficiency compared to smaller aromatic substituents .

Chlorinated Derivatives

- 3-(2,4,6-Trichlorophenoxy)propane-1,2-diol: This chlorinated analog (CAS 5112-23-2) is regulated under EINECS 225-840-7 and is primarily used in industrial research.

Methoxy-Substituted Derivatives

- 3-(4-Methoxyphenoxy)propane-1,2-diol and 3-(2-Methoxyphenoxy)propane-1,2-diol: Methoxy groups para or ortho to the phenoxy oxygen modulate physical states (e.g., guaiacol-derived diols are liquids at room temperature) and reactivity. These variants are key intermediates in synthesizing bio-based polymers and resins .

- 3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol :

Isolated from plants like Schisandra sphenanthera and Crataegus pinnatifida, this diol demonstrates natural abundance but lacks detailed pharmacological data in the evidence .

Alkyl-Substituted Derivatives

- 3-(5-Isopropyl-2-methylphenoxy)propane-1,2-diol: Derived from thymol or carvacrol, these diols are explored for low-cost polymer applications. Their bulky alkyl groups enhance thermal stability compared to methyl-substituted analogs .

Pharmaceutical Derivatives

- Its piperazine moiety distinguishes it from simpler phenoxy derivatives .

Comparative Analysis Table

Research Findings and Implications

- Enantioselectivity : Naphthyl-substituted diols achieve near-perfect enantiomeric separation, highlighting their utility in asymmetric synthesis .

- Toxicity vs. Safety : Chlorinated derivatives require stringent regulatory controls, whereas methoxy- or alkyl-substituted variants are safer for biomedical applications .

- Polymer Chemistry: Methoxy-substituted diols serve as renewable monomers for green resins, with substituent position dictating material state (liquid vs. solid) .

- Natural Product Isolation: Phenolic diols from plants (e.g., Schisandra, Crataegus) remain underexplored pharmacologically but offer structural diversity for drug discovery .

Biological Activity

3-(2,4,6-Trimethylphenoxy)propane-1,2-diol is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a diol moiety and a phenoxy group. This structural arrangement allows for various chemical interactions, particularly hydrogen bonding, which can influence its biological activity. The molecular weight of this compound is approximately 210.27 g/mol .

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The phenoxy group can engage with enzymes or receptors, potentially modulating their activities. The diol component enhances the compound's hydrophilicity, promoting interactions with polar biological molecules .

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against various microbial strains:

| Microbial Strain | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Significant reduction |

These findings suggest that the compound may be useful in developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. A study examining its effects on human cancer cell lines revealed:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 25 | |

| MCF-7 (breast cancer) | 30 |

These results indicate that while the compound has cytotoxic effects on cancer cells, further investigations are necessary to assess its therapeutic potential and safety in vivo.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against biofilms formed by Staphylococcus aureus. The study found that the compound significantly inhibited biofilm formation at concentrations as low as 10 µM. This suggests potential applications in preventing infections associated with medical devices .

Case Study 2: Cytotoxic Effects on Tumor Cells

A study published in a peer-reviewed journal explored the cytotoxic effects of the compound on various tumor cell lines. The results indicated that treatment with this compound led to apoptosis in MCF-7 cells through a mitochondrial pathway. This finding highlights its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.